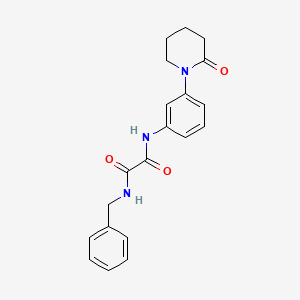

![molecular formula C27H29N5O4 B2848183 5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326807-79-7](/img/structure/B2848183.png)

5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

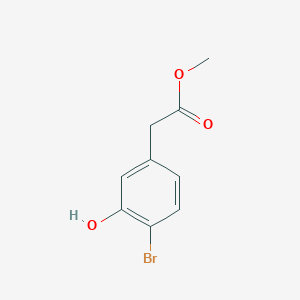

The compound appears to contain several functional groups including a furan ring, a piperazine ring, and a pyrazolo[1,5-a]pyrazin-4-one ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrazolo[1,5-a]pyrazin-4-one is a bicyclic compound that contains a pyrazole ring fused with a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, piperazine ring, and pyrazolo[1,5-a]pyrazin-4-one ring would each contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitrogen atoms in the piperazine ring could potentially make the compound basic .Applications De Recherche Scientifique

Protoporphyrinogen Oxidase Inhibition

One area of application for similar compounds is as protoporphyrinogen oxidase inhibitors. A study on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives showcased their potential as herbicides. These derivatives, synthesized from 5(3)-amino- N-phenyl-1H-pyrazole-4-carboxamide, exhibited significant herbicidal activity and strong in vitro inhibition against protoporphyrinogen oxidase, indicating their usefulness in agricultural science and weed management (Hua-Bin Li et al., 2008).

Antibacterial and Biofilm Inhibition

Another related study focused on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds showed potent antibacterial efficacy and biofilm inhibition activities, surpassing the reference Ciprofloxacin in some tests. The derivatives demonstrated significant inhibitory activities against various bacterial strains, including MRSA and VRE, highlighting their potential in addressing bacterial resistance and biofilm-associated infections (Ahmed E. M. Mekky & S. Sanad, 2020).

Anticancer and Antiangiogenic Effects

Compounds bearing furan and pyrazole moieties have been explored for their anticancer and antiangiogenic effects. A study on thioxothiazolidin-4-one derivatives highlighted their ability to inhibit tumor growth and angiogenesis in a mouse model, suggesting the potential of similar compounds for cancer therapy. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice, pointing towards their applicability in anticancer treatments (S. Chandrappa et al., 2010).

Synthesis and Molecular Structure Investigations

Furthermore, research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has provided insights into molecular structure, intermolecular interactions, and electronic properties. This study, through a combination of X-ray crystallography, Hirshfeld, and DFT calculations, elucidated the structural and functional properties of the compounds, contributing to the understanding of their potential applications in medicinal chemistry and materials science (Ihab Shawish et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4/c1-19(2)20-5-7-21(8-6-20)22-18-23-26(34)30(15-16-32(23)28-22)10-9-25(33)29-11-13-31(14-12-29)27(35)24-4-3-17-36-24/h3-8,15-17,19,22-23,28H,9-14,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIXBHUHEQHFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

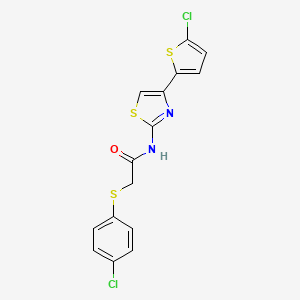

![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)

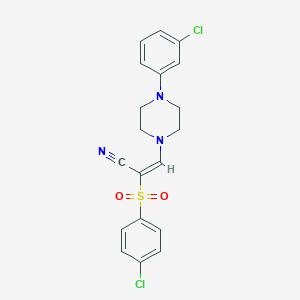

![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2848112.png)

![4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2848113.png)

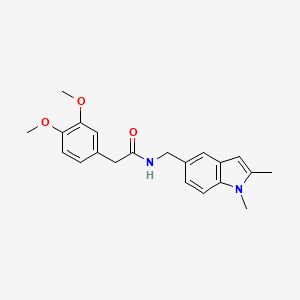

![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)